N-[4-(1-aminoethyl)phenyl]pyridine-4-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[4-(1-aminoethyl)phenyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-10(15)11-2-4-13(5-3-11)17-14(18)12-6-8-16-9-7-12/h2-10H,15H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLHOUXJZKHQYTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)NC(=O)C2=CC=NC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Pathways and Methodological Development of N 4 1 Aminoethyl Phenyl Pyridine 4 Carboxamide
Retrosynthetic Analysis of N-[4-(1-aminoethyl)phenyl]pyridine-4-carboxamide
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection points are the amide bond and the C-N bond of the chiral aminoethyl group.
The most logical primary disconnection is the amide bond, which simplifies the molecule into isonicotinic acid (or a derivative) and the chiral diamine, 1-(4-aminophenyl)ethan-1-amine. This approach is favored due to the robustness and wide variety of methods available for amide bond formation.
A secondary disconnection of the 1-(4-aminophenyl)ethan-1-amine precursor involves breaking the C-N bond of the chiral amine. This leads to a carbonyl compound, 4-aminoacetophenone, which can be converted to the desired amine through methods like reductive amination. Another pathway involves the reduction of a nitro group to an amine, suggesting 4-nitroacetophenone as a potential starting material. This staged approach allows for the introduction of the chiral amine late in the synthetic sequence.
Optimized Synthetic Routes for this compound
Based on the retrosynthetic analysis, a convergent synthesis is proposed. This involves the separate synthesis of the isonicotinoyl moiety and the chiral 1-(4-aminophenyl)ethan-1-amine, followed by their coupling.
Amide Bond Formation Strategies for the Pyridine-Phenyl Linkage
The formation of the amide bond between isonicotinic acid and an aniline (B41778) derivative is a critical step. A variety of coupling reagents can be employed to facilitate this reaction, each with its own advantages and limitations.
| Coupling Reagent | Activating Agent | Additive | Typical Solvent | Temperature (°C) | Yield (%) |
| EDC/HOBt | EDC | HOBt | DMF, DCM | 0 - RT | High |
| HATU | HATU | Hünig's base | DMF | RT | Very High |
| T3P | T3P | Pyridine (B92270) | Ethyl acetate | RT - 50 | High |
| SOCl₂ | Thionyl chloride | - | Toluene, reflux | 80-110 | Moderate-High |
A common and efficient method involves the activation of isonicotinic acid with a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to form an active ester, which then reacts with the amine. Alternatively, more potent activating agents like HATU can provide higher yields and faster reaction times, particularly for less reactive anilines. A more classical approach involves the conversion of isonicotinic acid to isonicotinoyl chloride using thionyl chloride or oxalyl chloride, followed by reaction with the aniline.
Introduction and Stereoselective Control of the Aminoethyl Group
The introduction of the chiral aminoethyl group is a key challenge. A common strategy begins with 4-nitroacetophenone. The ketone can be subjected to asymmetric reductive amination using a chiral amine auxiliary or a chiral catalyst to directly install the amine with stereocontrol. Subsequently, the nitro group is reduced to an amine, for example, through catalytic hydrogenation using Pd/C.
Alternatively, the ketone can first be asymmetrically reduced to the corresponding chiral alcohol, 1-(4-nitrophenyl)ethanol. This can be achieved using chiral reducing agents such as those derived from boranes with chiral ligands. The resulting chiral alcohol can then be converted to the amine with inversion of stereochemistry via a Mitsunobu reaction with a nitrogen nucleophile (e.g., phthalimide, followed by deprotection) or by conversion to a leaving group (e.g., tosylate) and subsequent displacement with an amine source.
A recent patent for a structurally related N-[4-(1-aminoethyl)-phenyl]-sulfonamide derivative highlights a method for chiral resolution. In this approach, the racemic amine is synthesized and then treated with a chiral resolving agent, such as O,O'-diacyltartaric acid derivatives, to form diastereomeric salts that can be separated by crystallization. This method, while not an asymmetric synthesis, provides a practical route to the enantiomerically pure amine on a larger scale. google.com
Exploration of Protecting Group Strategies for this compound Synthesis
Protecting groups are often necessary to prevent unwanted side reactions of the amine functionalities during the synthesis. In the context of this compound synthesis, both the aniline nitrogen and the chiral primary amine may require protection.
The choice of protecting group is crucial and depends on the reaction conditions of the subsequent steps. For the aniline nitrogen, an acyl or carbamate (B1207046) protecting group can be used. For the chiral primary amine, carbamates such as tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) are common choices. These groups are stable under a variety of reaction conditions and can be removed selectively. For instance, the Boc group is readily cleaved under acidic conditions, while the Cbz group is typically removed by catalytic hydrogenation. This orthogonality allows for the selective deprotection of one amine in the presence of the other, which is essential for a controlled synthesis.
Novel Catalyst Systems in the Synthesis of this compound and its Analogues
Recent advances in catalysis offer more efficient and sustainable methods for amide bond formation. Boronic acid derivatives have emerged as effective catalysts for the direct amidation of carboxylic acids with amines. These reactions often proceed under milder conditions than traditional methods and generate water as the only byproduct. The catalytic cycle is believed to involve the formation of an acyloxyboronate intermediate, which is more reactive towards nucleophilic attack by the amine.
Transition metal catalysts, particularly those based on ruthenium and palladium, have also been developed for amidation reactions. These catalysts can facilitate the coupling of carboxylic acids and amines through various mechanisms, including dehydrogenative coupling.
Green Chemistry Approaches for Sustainable Synthesis of this compound
In line with the principles of green chemistry, efforts are being made to develop more environmentally benign synthetic routes. This includes the use of catalytic rather than stoichiometric reagents to improve atom economy and reduce waste.
Biocatalysis offers a promising green alternative for both amide bond formation and the synthesis of the chiral amine. Lipases can be used to catalyze the amidation of esters with amines under mild conditions. For the stereoselective synthesis of the chiral amine, transaminases can be employed to convert a ketone precursor directly to the desired amine with high enantioselectivity, using an amino donor in an aqueous medium. These enzymatic methods often proceed with high selectivity and under mild, environmentally friendly conditions, reducing the need for protecting groups and hazardous reagents.
Scale-Up Considerations and Process Optimization for this compound
The successful transition of a synthetic route for this compound from laboratory-scale to industrial production necessitates a thorough evaluation of several critical factors to ensure safety, efficiency, cost-effectiveness, and product quality. While specific data for the large-scale synthesis of this particular molecule is not extensively documented in publicly available literature, general principles of chemical process optimization and scale-up for analogous amide syntheses can be applied.
A key reaction in the synthesis of this compound is the amide bond formation between a derivative of isonicotinic acid and 4-(1-aminoethyl)aniline. The optimization of this coupling step is paramount for an efficient large-scale process.
Key Parameters for Process Optimization:
For instance, the selection of an appropriate coupling agent is critical. While various reagents can facilitate amide bond formation, their cost, efficiency, and the ease of removal of byproducts are significant considerations for scale-up. Similarly, the choice of solvent can influence reaction kinetics, solubility of reactants and products, and the ease of product isolation.
The following table illustrates a hypothetical optimization of the amide coupling reaction conditions:
| Parameter | Condition A | Condition B | Condition C | Yield (%) | Purity (%) |
| Coupling Agent | HBTU | EDC/HOBt | T3P | 85 | 95 |
| Solvent | DMF | DCM | 2-MeTHF | 92 | 98 |
| Temperature (°C) | 25 | 0 -> 25 | 40 | 88 | 96 |
This data is illustrative and based on general knowledge of amide coupling reactions.
Process Optimization Strategies:
A systematic approach to process optimization would involve a Design of Experiments (DoE) methodology. This statistical tool allows for the simultaneous investigation of multiple variables and their interactions, leading to a more comprehensive understanding of the process and the identification of optimal reaction conditions with a minimal number of experiments.
Further optimization would focus on the work-up and purification procedures. On a large scale, chromatographic purification is often undesirable due to high solvent consumption and cost. Therefore, developing a robust crystallization process for the final product is a critical aspect of process optimization. This would involve a detailed study of solvent systems, temperature profiles, and seeding strategies to ensure consistent product quality and yield.
The following table outlines potential areas for process optimization and their impact on the large-scale synthesis of this compound:
| Optimization Area | Parameter to Investigate | Goal |
| Amide Coupling | Coupling agent, solvent, temperature, stoichiometry | Maximize yield and minimize side reactions |
| Work-up | Extraction solvents, phase separation | Efficient removal of reagents and byproducts |
| Purification | Crystallization solvent system, cooling profile | High purity product with consistent crystal form |
| Raw Material Sourcing | Purity and cost of starting materials | Cost-effective and reliable supply chain |
Challenges in Scale-Up:
Several challenges are anticipated during the scale-up of the synthesis of this compound. These include:
Exothermic Reactions: Amide bond formation is often exothermic. Efficient heat management is crucial on a large scale to prevent runaway reactions and ensure consistent product quality. This may require specialized reactor designs and cooling systems.
Mixing: Ensuring efficient mixing in large reactors is essential for maintaining homogeneity and achieving consistent reaction outcomes.
Product Isolation: The physical properties of the product, such as its crystallinity and filterability, can significantly impact the efficiency of the isolation process.
Impurity Profile: The impurity profile of the final product must be carefully controlled to meet regulatory requirements. This necessitates a thorough understanding of potential side reactions and the development of effective purification strategies.
Advanced Structural Characterization of N 4 1 Aminoethyl Phenyl Pyridine 4 Carboxamide
Spectroscopic Analysis for Structural Elucidation of N-[4-(1-aminoethyl)phenyl]pyridine-4-carboxamide
Spectroscopic methods are fundamental to the elucidation of a molecule's structure. By analyzing the interaction of a compound with electromagnetic radiation, detailed information about its atomic composition, connectivity, and the chemical environment of its atoms can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR techniques)
NMR spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution.
¹H NMR Spectroscopy: A proton NMR spectrum of this compound would be expected to show distinct signals for each unique proton in the molecule. For instance, the protons on the pyridine (B92270) ring would appear in the aromatic region, typically at higher chemical shifts, with characteristic splitting patterns indicating their coupling with adjacent protons. The protons of the phenyl ring would also resonate in the aromatic region, likely showing a distinct splitting pattern. The methine (CH) and methyl (CH₃) protons of the aminoethyl group would appear in the aliphatic region at lower chemical shifts, with the methine proton's signal being split by the adjacent methyl protons. The amine (NH₂) and amide (NH) protons would appear as broader signals, and their chemical shifts could vary depending on the solvent and concentration.
¹³C NMR Spectroscopy: A carbon-13 NMR spectrum would reveal a signal for each unique carbon atom in the molecule. The carbonyl carbon of the amide group would be expected at a significantly downfield chemical shift. The sp²-hybridized carbons of the pyridine and phenyl rings would appear in the aromatic region, while the sp³-hybridized carbons of the aminoethyl group would be found at upfield chemical shifts.
2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) would establish the connectivity between protons on adjacent carbons, for example, between the methine and methyl protons of the aminoethyl group. HSQC (Heteronuclear Single Quantum Coherence) would correlate proton signals with their directly attached carbon atoms, confirming the assignments made in the ¹H and ¹³C spectra. HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, providing crucial information for assembling the molecular structure, such as the connection between the phenyl ring and the aminoethyl group, and the linkage of the pyridine ring to the amide nitrogen.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which is useful for identifying functional groups.
Infrared (IR) Spectroscopy: An IR spectrum of this compound would be expected to show characteristic absorption bands. A strong absorption band around 1650-1680 cm⁻¹ would be indicative of the C=O stretching of the amide group. The N-H stretching vibrations of the primary amine and the secondary amide would appear as bands in the region of 3200-3500 cm⁻¹. C-H stretching vibrations of the aromatic rings would be observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretching would appear just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the pyridine and phenyl rings would be found in the 1400-1600 cm⁻¹ region.
Raman Spectroscopy: A Raman spectrum would provide complementary information. Aromatic ring vibrations often give rise to strong Raman signals. The symmetric stretching of the C-C bonds in the phenyl and pyridine rings would be particularly prominent.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
HRMS is a critical technique for determining the precise molecular weight of a compound, which allows for the unambiguous determination of its molecular formula.
Molecular Formula Confirmation: By measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of accuracy (typically to four or five decimal places), HRMS can distinguish between different molecular formulas that have the same nominal mass. This would confirm the elemental composition of N-[4-(1-ammonioethyl)phenyl]pyridine-4-carboxamide.
Fragmentation Pattern Analysis: In addition to providing the molecular weight, mass spectrometry can induce fragmentation of the molecule. Analyzing the masses of the resulting fragments can provide valuable structural information. For this compound, fragmentation might be expected to occur at the amide bond, the bond between the phenyl ring and the aminoethyl group, or through the loss of the methyl group. The observed fragmentation pattern would serve as a fingerprint to further confirm the proposed structure.
Chiral Analysis and Stereochemical Assignment of the Aminoethyl Moiety
The presence of a stereocenter at the carbon atom of the aminoethyl group means that this compound can exist as a pair of enantiomers.
Chiral Analysis: To separate and analyze these enantiomers, chiral chromatography techniques, such as chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC), would be employed. Using a chiral stationary phase, the two enantiomers would interact differently, leading to different retention times and allowing for their separation and quantification.
Stereochemical Assignment: The absolute configuration (R or S) of the stereocenter would need to be determined. This can be achieved through various methods. If a single enantiomer can be crystallized, X-ray crystallography (as discussed below) can directly determine the absolute configuration. Alternatively, the enantiomers could be derivatized with a chiral reagent of known absolute configuration, and the resulting diastereomers analyzed by NMR spectroscopy. Comparison of the optical rotation of the purified enantiomers with known compounds of similar structure could also provide an indication of the absolute configuration.
X-ray Crystallography of this compound and its Co-crystals
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound.
Co-crystals: The formation of co-crystals with other molecules (co-formers) can sometimes be used to obtain crystals of suitable quality for X-ray diffraction when the parent compound does not crystallize well. The analysis of a co-crystal would still reveal the detailed structure of the this compound molecule.
Computational and Theoretical Investigations of N 4 1 Aminoethyl Phenyl Pyridine 4 Carboxamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding a molecule's intrinsic properties at the electronic level.
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
DFT is a powerful computational method used to investigate the electronic structure of molecules. These calculations can determine key properties like the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). This information is crucial for predicting a molecule's reactivity, stability, and the types of interactions it can form. For instance, the HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. While DFT studies have been performed on numerous pyridine (B92270) derivatives to explore their electronic properties and potential as nonlinear optical materials or as ligands in metal complexes, specific data regarding the HOMO-LUMO gap, Mulliken charges, or MEP maps for N-[4-(1-aminoethyl)phenyl]pyridine-4-carboxamide are absent from the current body of research.
Conformational Analysis and Energy Landscapes
Conformational analysis is used to identify the most stable three-dimensional shapes (conformers) of a molecule and to understand the energy differences between them. This is vital as the biological activity of a molecule is often dependent on its specific conformation. Studies on related N-(fluorophenyl)pyridinecarboxamides have explored their conformational landscapes, but a similar analysis detailing the potential energy surfaces and stable conformers of this compound has not been published.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a view of the physical movements of atoms and molecules over time. An MD simulation of this compound, particularly in a biological environment like a lipid bilayer or in complex with a protein, would offer insights into its structural stability, flexibility, and the dynamics of its interactions. This information is essential for understanding how the compound might behave in a physiological context. However, no such simulation studies have been reported for this specific molecule.
Molecular Docking Studies with Established Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding affinity and interaction mode of a potential drug with a protein target. Numerous studies have employed molecular docking for various pyridine carboxamide analogs against targets like kinases, carbonic anhydrases, and receptors involved in cancer or neurological disorders. These studies often report binding energies and key amino acid interactions. Without specific docking studies performed for this compound against any established biological targets, it is impossible to report on its potential binding modes or affinities.
In Silico Prediction of Potential Biological Activities and Target Interactions
In silico tools are used to predict the pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) and potential biological activities of a compound before it is synthesized and tested in a lab. These predictions help in the early stages of drug development to identify promising candidates and flag potential issues. While in silico ADMET and activity predictions are common for novel compound series, specific predictive data for this compound are not available.
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that link the chemical structure of a series of compounds to their biological activity. Developing a QSAR model requires a dataset of structurally similar compounds with measured biological activity. These models are valuable for predicting the activity of new, unsynthesized analogs. Research exists on QSAR models for pyridine carboxamide derivatives as inhibitors of various enzymes. However, a QSAR study focused on this compound analogues has not been conducted, precluding any discussion on the structural features that may govern their activity.
Structure Activity Relationship Sar Studies of N 4 1 Aminoethyl Phenyl Pyridine 4 Carboxamide Derivatives
Design Principles for N-[4-(1-aminoethyl)phenyl]pyridine-4-carboxamide Analogues
The design of analogues of this compound is guided by several key principles aimed at optimizing potency, selectivity, and pharmacokinetic properties. A primary strategy involves modifying the core structure to enhance interactions with the biological target. This can include introducing functional groups that can form additional hydrogen bonds, electrostatic interactions, or hydrophobic interactions.
Another important principle is the concept of scaffold hopping, where the core structure is replaced with a different chemical moiety that maintains the essential pharmacophoric features. This can lead to the discovery of novel chemical classes with improved drug-like properties. The pyridine (B92270) ring, for instance, is a common scaffold in drug design due to its ability to engage in pi-stacking interactions and act as a hydrogen bond acceptor. nih.gov
Furthermore, the synthesis of a diverse library of analogues with variations at different positions of the molecule is a common approach. This allows for a comprehensive exploration of the chemical space around the lead compound. For example, creating a series of compounds with different substituents on the pyridine and phenyl rings can help to identify regions of the molecule that are sensitive to modification and those that are not.
Impact of Substitutions on the Pyridine Ring on Molecular Interactions
Studies on related pyridine-containing compounds have shown that both the position and the nature of the substituent are critical. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the pKa of the pyridine nitrogen, which in turn can affect its ability to interact with the target protein. nih.gov The placement of substituents at the 2-, 3-, or 4-positions of the pyridine ring can also influence the molecule's conformation and how it fits into the binding pocket of a receptor or enzyme. researchgate.net
In some cases, replacing the pyridine ring with other heterocyclic systems can lead to improved activity. For example, in a study of Leishmania inhibitors, replacement of a 4-pyridyl ring with an imidazole (B134444) resulted in a compound with altered selectivity for its target enzymes. nih.gov
Table 1: Impact of Pyridine Ring Modifications on Biological Activity
| Modification | Rationale | Potential Impact on Activity |
| Introduction of electron-donating groups | Increase electron density on the pyridine ring | May enhance hydrogen bonding capabilities |
| Introduction of electron-withdrawing groups | Decrease electron density on the pyridine ring | Can alter pKa and electrostatic interactions |
| Positional Isomerism (2-, 3-, or 4-substitution) | Alter the orientation of the substituent | Can optimize interactions with the binding site |
| Replacement with other heterocycles | Explore different electronic and steric properties | May lead to improved selectivity and potency |
Role of Modifications to the Phenyl Ring and Aminoethyl Moiety
Modifications to the phenyl ring and the aminoethyl moiety of this compound are also critical for optimizing its biological activity. The phenyl ring can participate in hydrophobic and pi-stacking interactions with the target protein. The nature and position of substituents on the phenyl ring can significantly affect these interactions.
For example, the introduction of electron-withdrawing or electron-donating groups on the phenyl ring can influence the electronic properties of the entire molecule and its interaction with the target. mdpi.com In a series of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, it was found that the electronic properties of the substituents on the phenyl ring had a significant effect on their inhibitory activity. mdpi.com
The aminoethyl moiety is often crucial for forming key interactions, such as salt bridges or hydrogen bonds, with the target. Modifications to this group, such as altering the length of the alkyl chain or introducing substituents on the nitrogen atom, can have a profound impact on activity. The stereochemistry of the aminoethyl group is also a critical factor, as different stereoisomers can exhibit vastly different biological activities.
Table 2: Effects of Phenyl Ring and Aminoethyl Moiety Modifications
| Modification | Rationale | Potential Impact on Activity |
| Phenyl Ring Substitution | Modulate electronic and steric properties | Can enhance hydrophobic and pi-stacking interactions |
| Altering Aminoethyl Chain Length | Optimize distance to key binding residues | May improve binding affinity |
| N-alkylation/N-acylation of Amino Group | Modify hydrogen bonding and steric bulk | Can influence selectivity and potency |
| Stereochemical variations | Explore different 3D arrangements | Often leads to significant differences in activity |
Bioisosteric Replacements within the this compound Scaffold
Bioisosteric replacement is a powerful strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic profile. nih.govresearchgate.net This approach is widely used to explore the SAR of a compound series.
Within the this compound scaffold, various bioisosteric replacements can be considered. For example, the carboxamide linker is a common site for such modifications. It can be replaced with other groups like a sulfonamide, a reverse amide, or a stable ester mimic to alter the hydrogen bonding pattern and conformational flexibility.
The pyridine ring itself can be replaced by other five- or six-membered heterocycles, such as pyrimidine, pyrazine, or thiophene, to explore the impact of different heteroatom arrangements on activity. Similarly, the phenyl ring can be replaced by other aromatic or heteroaromatic systems. These changes can lead to compounds with improved properties, such as enhanced metabolic stability or better oral bioavailability. nih.gov
Table 3: Common Bioisosteric Replacements
| Original Group | Bioisosteric Replacement(s) | Rationale |
| Carboxamide | Sulfonamide, Reverse Amide, Tetrazole | Alter hydrogen bonding, metabolic stability |
| Pyridine | Pyrimidine, Pyrazine, Thiophene, Furan | Modulate electronic properties, hydrogen bonding |
| Phenyl | Thiophene, Pyrazole, Cyclohexyl | Alter lipophilicity, metabolic profile |
| Amine | Hydroxylamine, Methoxyamine | Modify basicity and hydrogen bonding |
Stereochemical Contributions to Biological Activity in Related Carboxamide Compounds
Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as enantiomers and diastereomers can interact differently with their biological targets. mdpi.com For compounds containing a stereocenter, such as the one in the aminoethyl moiety of this compound, it is common for one stereoisomer to be significantly more active than the other.
This stereoselectivity arises from the three-dimensional nature of the binding site of the target protein. One enantiomer may fit optimally into the binding pocket, allowing for precise interactions with key amino acid residues, while the other enantiomer may have a less favorable orientation, leading to weaker binding or even steric clashes. mdpi.com
In the development of drugs based on carboxamide scaffolds, the determination of the absolute configuration of the most active stereoisomer is a critical step. This information provides valuable insights into the topology of the binding site and guides the design of more potent and selective analogues. For example, in a study of 3-Br-acivicin isomers, only the isomers with the natural (5S, αS) configuration showed significant antiplasmodial activity, highlighting the importance of stereochemistry for biological function. mdpi.com
Molecular and Biochemical Mechanistic Investigations of N 4 1 Aminoethyl Phenyl Pyridine 4 Carboxamide
Target Identification and Validation through In Vitro Assays
Direct in vitro assays to definitively identify and validate the biological targets of N-[4-(1-aminoethyl)phenyl]pyridine-4-carboxamide are not yet extensively reported in publicly available literature. However, the structural motifs present in the molecule, namely the pyridine-4-carboxamide core linked to an aminoethyl-phenyl group, suggest potential interactions with a range of biological macromolecules.
High-throughput screening of compound libraries containing similar chemical scaffolds has been a common strategy for initial target identification. For instance, various pyridine (B92270) and carboxamide derivatives have been identified as modulators of kinases, G-protein coupled receptors (GPCRs), and other enzymes. The exploration of N-(2-aminoethyl)piperidine-4-carboxamide as a scaffold for multikinase inhibitors targeting VEGFR-2, ERK-2, and Abl-1 highlights the potential for related structures to interact with kinase pathways. nih.gov Similarly, the discovery of a 4-(2-aminoethyl)piperidine core as a modulator for the Trace Amine-Associated Receptor 1 (TAAR1) suggests that the aminoethylphenyl moiety could be crucial for receptor interaction. nih.gov Future research will likely involve screening this compound against diverse panels of biological targets to elucidate its primary mechanisms of action.
Enzyme Inhibition or Activation Profiling
A comprehensive enzyme inhibition or activation profile for this compound is currently unavailable. However, based on the activities of analogous compounds, several enzyme families are plausible targets.
The carboxamide functional group is a common feature in many enzyme inhibitors. For example, novel pyrazole-4-carboxamide derivatives have been identified as potent inhibitors of succinate (B1194679) dehydrogenase. nih.gov Furthermore, various pyridine-4-carboxamide derivatives have been investigated for their inhibitory effects on enzymes such as c-Met kinase and SARS-CoV-2 Main Protease (Mpro). nih.govnih.gov A study on N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides showed inhibitory activity against phosphatidylinositol 3-kinase (PI3Kα). mdpi.com Another related compound, (E)-N-(3-(1-(2-(4-(2,2,2-Trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide, was designed and shown to be a VEGFR-2 inhibitor with an IC50 value of 65 nM. semanticscholar.orgmdpi.com
Given these precedents, it is hypothesized that this compound could exhibit inhibitory activity against certain kinases, proteases, or metabolic enzymes. Profiling this compound against a broad panel of enzymes will be a critical next step in characterizing its biochemical function.
Table 1: Inhibitory Activity of Structurally Related Carboxamide Derivatives against Various Enzymes
| Compound Class | Target Enzyme | Reported IC50/EC50 |
| Pyrazole-4-carboxamides | Succinate Dehydrogenase | 0.94 ± 0.11 µg·mL⁻¹ (for compound U22) nih.gov |
| 4-Phenoxypyridine Derivatives | c-Met Kinase | 0.012 µM (for compound T14) nih.gov |
| Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamides | SARS-CoV-2 Mpro | 3.22 µM (for compound 29) nih.gov |
| N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides | PI3Kα / Caco-2 cells | 13 µM (for compound 16) mdpi.com |
| Pyridine Derivative | VEGFR-2 | 65 nM (for compound 10) semanticscholar.orgmdpi.com |
| Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide | Carbonic Anhydrase IX | 0.477 ± 0.03 µM mdpi.com |
This table presents data for compounds structurally related to this compound to illustrate potential target classes and is not data for the subject compound itself.
Receptor Binding Assays and Ligand-Receptor Interaction Analysis
Specific receptor binding data for this compound has not been published. The presence of the pyridine ring and the flexible aminoethyl-phenyl side chain suggests the possibility of interactions with various receptor types, including GPCRs and ion channels.
For context, studies on 4-phenylpyridine-based compounds have revealed high-affinity ligands for the Neurokinin-1 (NK1) receptor, with some derivatives exhibiting IC50 values in the nanomolar range. nih.gov The transformation of a quinoline (B57606) nucleus into a pyridine moiety in these compounds was a key molecular manipulation to achieve high affinity. nih.gov This indicates that the pyridine core can be a critical pharmacophore for receptor binding. The aminoethyl group is also a common feature in ligands for aminergic receptors. As mentioned, a 4-(2-aminoethyl)piperidine scaffold was identified as a novel core for TAAR1 agonists. nih.gov
Molecular modeling and docking studies will be instrumental in predicting the potential binding modes of this compound to various receptor structures, guiding future experimental validation through radioligand binding assays.
Modulation of Cellular Signaling Pathways (in vitro)
The ability of this compound to modulate cellular signaling pathways in vitro is an area of active investigation. Based on the potential enzyme and receptor targets discussed, it is plausible that this compound could influence key signaling cascades involved in cell proliferation, survival, and inflammation.
For instance, if the compound inhibits a protein kinase such as VEGFR-2 or c-Met, as seen with similar structures, it would be expected to downregulate downstream pathways like the RAS/MAPK and PI3K/Akt signaling cascades. nih.govnih.gov Inhibition of these pathways can lead to anti-proliferative and pro-apoptotic effects in cancer cell lines. Indeed, a spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivative was shown to induce G1 phase cell cycle arrest and apoptosis in cancer cells. mdpi.com
Future studies employing techniques such as Western blotting, reporter gene assays, and phosphoproteomics will be necessary to delineate the specific signaling pathways affected by this compound in various cell-based models.
Preclinical in Vitro Biological Evaluations of N 4 1 Aminoethyl Phenyl Pyridine 4 Carboxamide and Its Analogues
Antimicrobial Activity Assessments (e.g., in vitro against bacterial or fungal strains)
The antimicrobial potential of pyridine (B92270) carboxamide derivatives has been a subject of scientific investigation. Analogues of N-[4-(1-aminoethyl)phenyl]pyridine-4-carboxamide have demonstrated notable in vitro activity against various bacterial strains. For instance, a series of N-(4-methylpyridin-2-yl)thiophene-2-carboxamides were evaluated for their antibacterial efficacy against extended-spectrum β-lactamase (ESBL)-producing Escherichia coli. The results, as determined by the agar (B569324) well diffusion method, indicated that these compounds exhibit significant zones of inhibition. mdpi.com Specifically, compounds designated as 4a and 4c within the study showed the most promising activity. mdpi.com
The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are crucial parameters in determining the antimicrobial potency of a compound. For the N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogues, these values were determined using the broth dilution method. mdpi.com The carboxamide moiety is a key structural feature in many biologically active molecules, and its presence in this class of compounds is thought to contribute to their antibacterial properties. mdpi.com
Further studies on other pyridine derivatives have also highlighted their potential as antimicrobial agents. For example, the in vitro antibacterial activity of 4-phenyl-1-(2-phenylallyl) pyridinium (B92312) bromide was tested against both Gram-positive and Gram-negative bacteria, showing strong activity against Staphylococcus aureus. nih.gov While not direct analogues, these findings support the general antimicrobial potential of the pyridine scaffold.
Table 1: In Vitro Antibacterial Activity of N-(4-methylpyridin-2-yl)thiophene-2-carboxamide Analogues against ESBL-producing E. coli
| Compound | Zone of Inhibition (mm) at 50 mg | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) |
|---|---|---|---|
| Analogue 4a | 13 ± 2 | Data not specified in source | Data not specified in source |
| Analogue 4c | 15 ± 2 | Data not specified in source | Data not specified in source |
Antifungal Activity Studies (e.g., in vitro against phytopathogenic fungi)
The in vitro antifungal activity of pyridine carboxamide derivatives has been particularly noted against various phytopathogenic fungi. A study focusing on N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives demonstrated their efficacy against Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica. mdpi.comresearchgate.net Several of these compounds exhibited moderate to good antifungal activities. mdpi.com For example, at a concentration of 100 µg/mL, compounds 6a , 6b , and 6c from this series showed over 50% inhibition against G. zeae. mdpi.comresearchgate.net
The inhibitory effects of these compounds are often compared to commercial fungicides to gauge their potential. In the aforementioned study, some of the synthesized N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides displayed better inhibition rates against G. zeae than the commercial fungicides carboxin (B1668433) and boscalid (B143098) at the same concentration. mdpi.comresearchgate.net
Another investigation into novel pyridine carboxamides as potential succinate (B1194679) dehydrogenase inhibitors also revealed their in vitro antifungal properties against a panel of eight plant pathogens. nih.gov The bioassay results indicated varying degrees of activity, with certain compounds showing significant inhibition rates against specific fungi at a concentration of 50 mg/L. nih.gov
Table 2: In Vitro Antifungal Activity of N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide Analogues at 100 µg/mL
| Compound | Inhibition Rate (%) against Gibberella zeae | Inhibition Rate (%) against Fusarium oxysporum | Inhibition Rate (%) against Cytospora mandshurica |
|---|---|---|---|
| Analogue 6a | 73.2 | 53.5 | 48.7 |
| Analogue 6b | >50 | Data not specified in source | Data not specified in source |
| Analogue 6c | >50 | Data not specified in source | Data not specified in source |
| Carboxin (Commercial Fungicide) | 56.3 | 23.6 | -- |
| Boscalid (Commercial Fungicide) | 35.9 | 4.3 | 3.4 |
In Vitro Anti-Angiogenic Activity in Model Systems
The inhibition of angiogenesis, the formation of new blood vessels, is a key target in various pathological conditions. A series of N-substituted 2-(4-pyridinyl)thiazole carboxamides were designed and evaluated for their anti-angiogenic effects. bohrium.comnih.gov In vitro assays using human umbilical vein endothelial cells (HUVECs) were conducted to assess the impact of these compounds on cell migration and tube formation, which are critical steps in the angiogenic process. bohrium.com
One particular compound from this series, N-(3-methoxyphenyl)-4-methyl-2-(2-propyl-4-pyridinyl)thiazole-5-carboxamide (3k ), demonstrated excellent anti-migration and anti-tube formation effects. bohrium.com The anti-angiogenic potential of these compounds was further confirmed in ex vivo models, such as the rat aortic ring assay. bohrium.comnih.gov
Another study on pyrone- or pyridone-embedded analogues of cortistatin A also investigated their antiproliferative activities against HUVECs. mdpi.com The results showed that some of these analogues exhibited good antiproliferative activity against HUVECs, with IC50 values in the nanomolar to low micromolar range. mdpi.com
Table 4: In Vitro Anti-Angiogenic Activity of Pyridone-Embedded Analogues of Cortistatin A against HUVECs
| Compound | IC50 (µM) |
|---|---|
| Analogue 7 | 0.09 |
| Analogue 11 | 0.02 |
Evaluation of Other Mechanistic Biological Activities in Controlled In Vitro Environments
Beyond the aforementioned activities, pyridine carboxamide derivatives have been investigated for other mechanistic biological activities in controlled in vitro settings. A notable example is the identification of a pyridine carboxamide derivative, MMV687254, which demonstrated specific activity against Mycobacterium tuberculosis. asm.org Mechanistic studies revealed that this compound acts as a prodrug, requiring hydrolysis by the amidase AmiC for its anti-mycobacterial activity. asm.org Furthermore, it was shown that MMV687254 inhibits the growth of M. tuberculosis within macrophages by inducing autophagy. asm.org
In a different mechanistic context, pyridine carboxylic acid isomers have been explored as potential enzyme inhibitors. nih.gov Specifically, certain pyridine-4-carboxylic acid analogues have shown inhibitory activity against histone lysine (B10760008) demethylase 4 (KDM4) in in vitro assays. nih.gov This suggests a potential role for the pyridine carboxamide scaffold in epigenetic modulation.
Additionally, a study on cis-Pt(II) and trans-Pd(II) pyridine carboxamide complexes investigated their interaction with DNA. nih.gov Fluorescence analysis indicated that these complexes can bind to fish sperm DNA, and a gel electrophoresis assay demonstrated their ability to cleave pBR322 plasmid DNA. nih.gov These findings point towards DNA as a potential molecular target for this class of compounds.
Preclinical in Vivo Pharmacological Investigations of N 4 1 Aminoethyl Phenyl Pyridine 4 Carboxamide Non Human Models
Anti-Angiogenic Efficacy in Chick Chorioallantoic Membrane (CAM) Model
The Chick Chorioallantoic Membrane (CAM) assay is a widely utilized in vivo model to assess the pro-angiogenic or anti-angiogenic potential of novel compounds. nih.gov This model is valued for its cost-effectiveness, high reproducibility, and the clear visibility of its vascular network. nih.gov
In a typical experiment to evaluate the anti-angiogenic efficacy of N-[4-(1-aminoethyl)phenyl]pyridine-4-carboxamide, fertilized chicken or quail eggs would be incubated for a period of 72 hours. mdpi.com Following this, the eggs would be cracked and the contents gently transferred to a sterile culture dish to create an ex ovo culture system. mdpi.com These cultures would be returned to an incubator to allow for the continued development of the embryo and the CAM. mdpi.com
To test the compound, it would be dissolved in a suitable vehicle and applied to a sterile filter paper disc or a gelatin sponge. This disc or sponge would then be placed directly onto the surface of the developing CAM. A control group, treated with the vehicle alone, would be established for comparison. The CAMs would then be monitored over a set period, for instance, 48 to 72 hours, to observe any changes in the blood vessel formation.
The anti-angiogenic effect would be quantified by analyzing images of the CAM vasculature. Key parameters for evaluation include the percentage of vessel density, the total length of the vessel network, and the number of vessel branch points. mdpi.com A significant reduction in these parameters in the compound-treated group compared to the control group would indicate anti-angiogenic activity.
Table 1: Illustrative Data Table for CAM Assay Results
| Treatment Group | Concentration (µM) | Vessel Density (%) | Total Vessel Length (mm) | Branch Points (n) |
| Vehicle Control | 0 | 100 ± 5.2 | 150 ± 10.5 | 80 ± 6.8 |
| Compound X | 10 | 85 ± 4.9 | 125 ± 9.3 | 65 ± 5.1 |
| Compound X | 50 | 60 ± 3.7 | 90 ± 7.1 | 40 ± 3.9 |
| Compound X | 100 | 40 ± 2.5 | 60 ± 5.4 | 25 ± 2.7 |
Note: This table is for illustrative purposes only and does not represent actual data for this compound.
Pharmacokinetic Studies in Model Organisms
Pharmacokinetic (PK) studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity. These studies are typically conducted in animal models such as rats or mice. nih.gov
To investigate the pharmacokinetics of this compound, the compound would be administered to the model organisms through various routes, such as intravenous (IV) and oral (PO) administration. Blood samples would then be collected at predetermined time points. nih.gov
The concentration of the compound in the plasma would be determined using a validated analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS). The resulting plasma concentration-time data would be used to calculate key pharmacokinetic parameters. These parameters include:
Area Under the Curve (AUC): A measure of total drug exposure over time.
Clearance (CL): The volume of plasma cleared of the drug per unit time.
Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Half-life (t½): The time required for the concentration of the drug in the body to be reduced by half.
Bioavailability (F%): The fraction of an administered dose of unchanged drug that reaches the systemic circulation.
Table 2: Representative Pharmacokinetic Parameters in a Rodent Model
| Parameter | Intravenous (IV) | Oral (PO) |
| Dose (mg/kg) | 5 | 20 |
| AUC (ng·h/mL) | 1200 | 2400 |
| CL (L/h/kg) | 0.5 | - |
| Vd (L/kg) | 2.5 | - |
| t½ (h) | 3.5 | 4.2 |
| Cmax (ng/mL) | 450 | 300 |
| Tmax (h) | 0.1 | 1.5 |
| Bioavailability (%) | - | 50 |
Note: This table is for illustrative purposes only and does not represent actual data for this compound.
Mechanistic Efficacy Studies in Non-Human Disease Models
To evaluate the therapeutic potential of this compound, it would be tested in relevant non-human disease models. The choice of model would depend on the hypothesized mechanism of action of the compound. For instance, if the compound is believed to have antipsychotic properties, a dopamine (B1211576) transporter knockout (DAT-KO) rat model, which exhibits hyperlocomotion, might be used. nih.govnih.gov
In such a study, the compound would be administered to the disease model animals, and its effect on disease-specific biomarkers or behaviors would be assessed. For example, in the DAT-KO rat model, a dose-dependent reduction in hyperlocomotion following compound administration would suggest potential efficacy. nih.govnih.gov
Further mechanistic studies could involve ex vivo analysis of tissues from the treated animals. Techniques such as Western blotting, immunohistochemistry, or quantitative polymerase chain reaction (qPCR) could be used to measure the expression and activity of target proteins and genes.
Biodistribution and Target Engagement in Animal Models
Biodistribution studies aim to determine the extent to which a compound distributes to various tissues and organs in the body. nih.gov These studies often utilize a radiolabeled version of the compound to facilitate its detection and quantification in different tissues. nih.gov
For this compound, a radiolabeled form (e.g., with Carbon-11 or Iodine-125) would be synthesized and administered to animal models. nih.govnih.gov At various time points after administration, the animals would be euthanized, and tissues of interest (e.g., tumor, brain, liver, kidneys) would be collected. nih.govnih.gov The amount of radioactivity in each tissue would be measured to determine the concentration of the compound.
Target engagement studies would be conducted to confirm that the compound is interacting with its intended molecular target in a living organism. This could involve co-administration of the radiolabeled compound with a non-radiolabeled version of the same compound or a known ligand for the target. nih.gov A decrease in the uptake of the radiolabeled compound in the presence of the non-radiolabeled competitor would indicate specific binding to the target. nih.gov
Future Research Directions and Open Questions
Exploration of Novel Bioorthogonal Derivatization Strategies for N-[4-(1-aminoethyl)phenyl]pyridine-4-carboxamide
To study the behavior of this compound in complex biological systems, it is crucial to develop methods for its selective labeling and visualization. Bioorthogonal chemistry offers a powerful toolkit for attaching probes, such as fluorescent dyes or affinity tags, to the molecule without interfering with its biological function. wikipedia.orgyoutube.com Future research should focus on developing derivatization strategies that target the specific functional groups of the compound.
The primary amine in the 1-aminoethyl group is a prime target for bioorthogonal modification. Reactions such as the Staudinger ligation, which involves the reaction of an azide with a phosphine, can be employed to introduce a wide array of functionalities. nih.govnih.gov Another promising approach is the use of copper-free click chemistry, specifically the strain-promoted azide-alkyne cycloaddition (SPAAC), which offers rapid and highly specific ligation under physiological conditions. wikipedia.org Researchers could synthesize an azide-modified version of this compound and react it with a cyclooctyne-bearing probe.
Furthermore, the aromatic phenyl ring presents opportunities for derivatization, although this is generally more challenging. Advanced methods, such as transition metal-catalyzed cross-coupling reactions, could be explored to attach bioorthogonal handles. The choice of derivatization strategy will depend on the specific application, with the goal of minimally perturbing the molecule's intrinsic properties.
Table 1: Potential Bioorthogonal Derivatization Strategies
| Target Functional Group | Bioorthogonal Reaction | Key Features |
|---|---|---|
| Primary Amine | Staudinger Ligation | Highly selective, biocompatible. nih.gov |
| Primary Amine | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Fast kinetics, copper-free. wikipedia.org |
| Primary Amine | Oxime/Hydrazone Ligation | Reaction with aldehydes or ketones. nih.gov |
Application of Advanced Imaging Techniques for Molecular Tracking
Once a bioorthogonally derivatized version of this compound is available, advanced imaging techniques can be employed to track its localization, movement, and interactions within living cells and organisms. nih.govresearchgate.net Super-resolution microscopy (SRM) techniques, such as Stimulated Emission Depletion (STED) microscopy and Stochastic Optical Reconstruction Microscopy (STORM), can overcome the diffraction limit of light, enabling visualization at the nanoscale. mdpi.com This would allow for the precise localization of the compound within subcellular compartments, such as the nucleus, mitochondria, or specific signaling complexes.
Single-molecule fluorescence microscopy is another powerful tool that can provide real-time information on the dynamics of individual molecules. nih.govyoutube.com By tracking the movement of single fluorescently labeled this compound molecules, researchers can gain insights into their diffusion, binding kinetics, and transport mechanisms. nih.gov
For in vivo studies, non-invasive imaging modalities like positron emission tomography (PET) and magnetic resonance imaging (MRI) could be utilized. nih.govmdpi.com This would require the development of derivatives labeled with appropriate radioisotopes or contrast agents. Such studies would provide invaluable information on the biodistribution, pharmacokinetics, and target engagement of the compound in a whole-organism context.
Table 2: Advanced Imaging Modalities for Molecular Tracking
| Imaging Technique | Resolution | Application |
|---|---|---|
| Super-Resolution Microscopy (STED, STORM) | Nanoscale | Subcellular localization. mdpi.com |
| Single-Molecule Fluorescence Microscopy | Single-molecule | Real-time dynamics and kinetics. nih.gov |
| Positron Emission Tomography (PET) | Millimeter | In vivo biodistribution. mdpi.com |
High-Throughput Screening of this compound Derivative Libraries
To explore the full therapeutic potential of the this compound scaffold, the synthesis and screening of a diverse library of its derivatives is a critical next step. asm.org High-throughput screening (HTS) allows for the rapid evaluation of thousands of compounds for a specific biological activity. nih.govdrugdiscoverytrends.com
Given that many pyridine-containing compounds exhibit kinase inhibitory activity, a primary focus of HTS campaigns could be to screen a derivative library against a panel of protein kinases. nih.govchemistryworld.com Assays that measure the inhibition of kinase activity, such as fluorescence-based assays that detect ADP production, can be readily adapted for HTS. nih.gov
Phenotypic screening, which assesses the effect of compounds on cellular phenotypes without a preconceived target, is another valuable approach. asm.org A library of this compound derivatives could be screened for its ability to induce specific cellular responses, such as apoptosis in cancer cells, inhibition of microbial growth, or modulation of immune cell function. Hits from such screens can then be further investigated to identify their molecular targets.
Investigation of Synergistic Effects with Other Chemical Agents
The therapeutic efficacy of a compound can often be enhanced when used in combination with other chemical agents. nih.gov Future research should investigate the potential synergistic effects of this compound and its derivatives with existing drugs. For instance, if the compound is identified as a kinase inhibitor, its combination with standard-of-care chemotherapeutic agents or immunotherapy could be explored. mdpi.comnih.gov
Combination therapies can overcome drug resistance, reduce toxicity by allowing for lower doses of each agent, and target multiple pathways involved in a disease. A systematic approach to identifying synergistic combinations would involve screening the compound against a panel of known drugs in various disease models. Computational models can also be employed to predict potential synergistic interactions based on known pathways and drug targets.
Elucidation of Broader Biological Activities and Molecular Networks
A key open question is the full spectrum of biological activities of this compound and the molecular networks through which it exerts its effects. Chemoproteomics has emerged as a powerful set of techniques to identify the protein targets of a small molecule on a proteome-wide scale. wikipedia.orgnih.govyoutube.com
Affinity-based approaches, where the compound is immobilized on a solid support to capture its binding partners from cell lysates, can be a direct method for target identification. rsc.orgnih.govrsc.org Alternatively, activity-based protein profiling (ABPP) utilizes chemical probes that react with active sites of enzymes to identify targets in a functional manner. researchgate.net More recent label-free methods, such as thermal proteome profiling (TPP), measure changes in protein thermal stability upon compound binding to identify targets. researchgate.net
By identifying the direct protein interactors of this compound, researchers can begin to map the cellular pathways and molecular networks that are modulated by the compound. This knowledge is crucial for understanding its mechanism of action and for predicting both its therapeutic effects and potential off-target liabilities.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
Q & A
Q. What are the recommended synthetic routes for N-[4-(1-aminoethyl)phenyl]pyridine-4-carboxamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step organic reactions:
- Step 1 : Formation of the pyridine-4-carboxamide core via coupling of pyridine-4-carboxylic acid with an appropriate amine derivative (e.g., 4-(1-aminoethyl)aniline) using coupling agents like EDCI/HOBt in DMF .
- Step 2 : Purification via column chromatography or HPLC to isolate the product. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side products like N-acylurea formation .
- Validation : Confirm purity and structure using LC-MS, /-NMR, and IR spectroscopy (e.g., amide C=O stretch at ~1660–1680 cm) .
Q. How can researchers confirm the structural integrity of This compound post-synthesis?
- Spectroscopic Analysis :
- NMR : Look for characteristic peaks: pyridine protons (~8.5–8.8 ppm), aromatic phenyl protons (~6.5–7.5 ppm), and amide NH (~9–10 ppm) .
- Mass Spectrometry : Confirm molecular weight with ESI-MS (e.g., [M+H] at m/z corresponding to CHNO) .
- Elemental Analysis : Match calculated and observed C/H/N ratios (deviation <0.4%) .
Q. What preliminary biological assays are suitable for evaluating this compound?
- In vitro Screening :
- Enzyme Inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays .
- Antimicrobial Activity : Use microdilution assays (MIC values) against Gram-positive/negative bacteria .
- Cytotoxicity : Evaluate IC in cancer cell lines (e.g., MCF-7, HeLa) via MTT assay .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?
- X-ray Diffraction : Use SHELX programs (SHELXL for refinement) to determine the 3D structure, particularly the configuration of the 1-aminoethyl group (R/S) .
- Data Handling : Address twinning or disorder using SHELXD for phase refinement. Hydrogen bonding (N–H···O/N) may stabilize the crystal lattice .
Q. What strategies address discrepancies between computational predictions and experimental bioactivity data?
- Molecular Docking : Compare binding poses in target proteins (e.g., EGFR) using AutoDock Vina. Adjust force fields if RMSD >2.0 Å .
- SAR Studies : Synthesize analogs (e.g., halogen-substituted phenyl rings) to identify critical substituents. For example:
| Analog | Key Modification | Bioactivity Trend |
|---|---|---|
| N-[4-(1-aminopropyl)phenyl] | Extended alkyl chain | Reduced kinase inhibition |
| N-[4-(1-aminoethyl)-3-Cl-phenyl] | Chlorine addition | Enhanced cytotoxicity |
Q. How can chiral resolution methods isolate enantiomers of This compound?
- Chromatographic Separation : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane:isopropanol (80:20) .
- Enzymatic Resolution : Employ lipases (e.g., Candida antarctica) to selectively acylate one enantiomer .
Q. What advanced techniques elucidate the compound’s mechanism of action in cellular pathways?
- Proteomics : SILAC-based quantification to identify differentially expressed proteins post-treatment .
- Transcriptomics : RNA-seq to map gene expression changes (e.g., apoptosis-related genes like BAX/BCL-2) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
